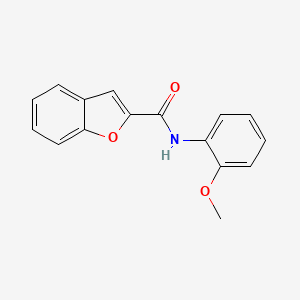
4-苄基-1-(3-甲基丁酰基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Piperidine derivatives, including structures similar to 4-benzyl-1-(3-methylbutanoyl)piperidine, are synthesized through various organic reactions. A notable method involves the alkylation of piperidine with benzyl and acyl groups to introduce the benzyl and 3-methylbutanoyl substituents. This synthesis approach allows for the controlled introduction of functional groups, enhancing the molecule's chemical diversity and potential biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 4-benzyl-1-(3-methylbutanoyl)piperidine, is characterized by X-ray diffraction and spectroscopic methods. These analyses provide insights into the compound's conformation, bond lengths, and angles, contributing to a better understanding of its reactivity and interaction with biological targets (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, allowing for further functionalization of the molecule. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity (Sugimoto et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of the substituents on the piperidine ring. These properties are essential for determining the compound's suitability for various applications, including its formulation in pharmaceuticals (Picard et al., 2000).
Chemical Properties Analysis
The chemical properties of 4-benzyl-1-(3-methylbutanoyl)piperidine, such as reactivity, stability, and acidity/basicity, are key factors in its application in synthesis and drug development. Understanding these properties helps in predicting the compound's behavior in chemical reactions and its interaction with biological systems (Janani et al., 2020).
科学研究应用
抗乙酰胆碱酯酶活性
一系列哌啶衍生物,包括与4-苄基-1-(3-甲基丁酰基)哌啶在结构上相关的衍生物,已被合成并对其抗乙酰胆碱酯酶(抗AChE)活性进行了评估。这些化合物已显示出作为乙酰胆碱酯酶抑制剂的显着潜力,乙酰胆碱酯酶是阿尔茨海默病发病机制中的关键酶。例如,特定的衍生物对AChE表现出比丁酰胆碱酯酶(BuChE)更高的效力和选择性,突出了它们作为神经退行性疾病治疗剂的潜力(Sugimoto 等,1990), (Sugimoto 等,1992)。
芳香化酶抑制
研究还探讨了合成和生物学评估哌啶-2,6-二酮衍生物作为雌激素生物合成抑制剂,这在激素依赖性乳腺癌的治疗中至关重要。这些研究已发现与现有治疗方法相比,对人胎盘芳香化酶具有显着更强抑制作用的化合物,为乳腺癌治疗提供了一条新途径(Hartmann & Batzl,1986)。
σ配体亲和力
对哌啶衍生物的硅类似物的研究揭示了高亲和力、选择性σ配体。通过结构修饰(例如,用硅取代螺环中心的碳)对这些化合物进行了研究,以了解它们对各种中枢神经系统受体的亲和力,从而为神经疾病的新型治疗剂的开发提供了见解(Tacke 等,2003)。
抗抑郁潜力
哌嗪衍生物的氧化代谢,包括与4-苄基-1-(3-甲基丁酰基)哌啶在结构上相关的衍生物,已被彻底研究以识别所涉及的酶。此类研究对于新型抗抑郁药的开发至关重要,证明了细胞色素P450酶在这些化合物的代谢途径中的作用及其作为抗抑郁药的潜在功效和安全性(Hvenegaard 等,2012)。
作用机制
安全和危害
When handling this compound, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray .
未来方向
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .
属性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14(2)12-17(19)18-10-8-16(9-11-18)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFKCGDSKXYYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidino)-3-methyl-1-butanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)
![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)
![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)
![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)
![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

